6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. One common method involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-(4-(methylsulfonyl)piperazin-1-yl)acetyl chloride in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its potential therapeutic effects in treating neurodegenerative diseases and inflammatory conditions.
Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum (ER) stress and apoptosis . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential in cancer treatment.
Triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in inhibiting CDK2.
Uniqueness
6-methyl-5-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of the methylsulfonyl group and the piperazine ring, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-5-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O5S/c1-8-9(11(18)14-12(19)13-8)7-10(17)15-3-5-16(6-4-15)22(2,20)21/h3-7H2,1-2H3,(H2,13,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDNEUKGKMAVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)N2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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